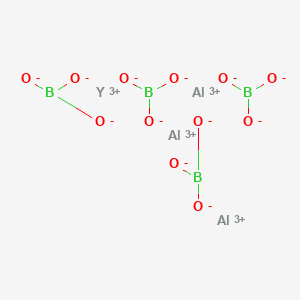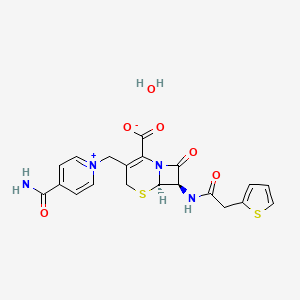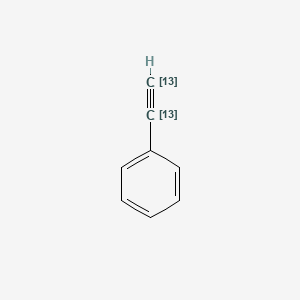![molecular formula C27H23N3O3S B12057693 4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE is a complex organic compound with the molecular formula C27H23N3O3S and a molecular weight of 469.567 . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE involves multiple steps, typically starting with the preparation of benzothiazole derivatives. Common synthetic pathways include:
Diazo-coupling: This reaction involves the coupling of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Molecular hybridization techniques: These techniques combine different pharmacophores to create hybrid molecules with enhanced biological activity.
Microwave irradiation: This method accelerates chemical reactions by using microwave energy to heat the reaction mixture.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are often applied in the industrial synthesis of similar compounds.
化学反応の分析
Types of Reactions
4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
科学的研究の応用
4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:
作用機序
The mechanism of action of 4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 4-HO-N-(6-ME-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1-PENTYL-1,2-2H-3-QUINOLINECARBOXAMIDE
- 4-HO-1-ME-N-(6-ME-1,3-BENZOTHIAZOL-2-YL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- 4-HO-N-(6-ME-1,3-BENZOTHIAZOL-2-YL)-1-NONYL-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE
Uniqueness
4-HO-N(4-(6-ME-1,3-BENZOTHIAZOL-2-YL)PH)2-OXO-1-PR-1,2-2H-3-QUINOLINECARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and quinoline moieties makes it a versatile compound for various applications in scientific research and drug development .
特性
分子式 |
C27H23N3O3S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C27H23N3O3S/c1-3-14-30-21-7-5-4-6-19(21)24(31)23(27(30)33)25(32)28-18-11-9-17(10-12-18)26-29-20-13-8-16(2)15-22(20)34-26/h4-13,15,31H,3,14H2,1-2H3,(H,28,32) |
InChIキー |
KGFWBKHBFDRZBI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-yn-1-ol](/img/structure/B12057647.png)
![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)
![N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide](/img/structure/B12057653.png)


![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)

![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)
